3-(4-Bromobenzamido)benzoic acid
Description
3-(4-Bromobenzamido)benzoic acid is an organic compound with the molecular formula C14H10BrNO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 4-bromobenzamido group
Properties
IUPAC Name |
3-[(4-bromobenzoyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-11-6-4-9(5-7-11)13(17)16-12-3-1-2-10(8-12)14(18)19/h1-8H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILWKQVPUDIIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Bromobenzamido)benzoic acid can be synthesized through the direct condensation of 4-bromobenzoic acid and 3-aminobenzoic acid. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of solid acid catalysts and ultrasonic irradiation can further improve the reaction conditions, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzamido)benzoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
3-(4-Bromobenzamido)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom in the compound enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoic acid: A simpler derivative of benzoic acid with a bromine atom at the para position.
3-Bromobenzoic acid: Similar to 4-bromobenzoic acid but with the bromine atom at the meta position.
4-(3-Bromobenzamido)benzoic acid: A closely related compound with similar structural features.
Uniqueness
3-(4-Bromobenzamido)benzoic acid is unique due to the presence of both a bromine atom and an amido group, which confer distinct chemical and biological properties.
Biological Activity
3-(4-Bromobenzamido)benzoic acid, a compound characterized by its unique structural features including a bromine atom at the para position of the amide group, has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrN\O
- IUPAC Name : this compound
- Functional Groups : Carboxylic acid, amide, and bromine substitution.
The compound's structure influences its reactivity and biological interactions, making it a subject of interest in medicinal chemistry and biochemistry.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Electrophilic Aromatic Substitution : Utilizing bromine in the presence of a catalyst to introduce the bromine substituent.
- Amidation Reactions : Reacting benzoic acid derivatives with amines to form the amide bond.
These methods highlight the compound's versatility in synthetic organic chemistry.
Antimicrobial Activity
Research indicates that derivatives of benzoic acids, including this compound, exhibit antimicrobial properties. A study on related compounds demonstrated significant inhibition against various bacterial strains, suggesting that halogenated benzoic acids may enhance antimicrobial efficacy due to their electronic properties.
Inhibition Studies
The compound has been evaluated for its potential as a corrosion inhibitor for metals, which indirectly relates to its biological activity through interactions with biological membranes. The inhibition efficiency increased with concentration, indicating a strong binding affinity that could translate to biological systems.
Binding Affinity and Mechanisms
Investigations into the binding affinity of this compound with biological macromolecules such as proteins and nucleic acids have been conducted using molecular docking studies. These studies revealed potential interactions that could lead to therapeutic effects, particularly in targeting specific enzymes involved in disease pathways .
Study on Protein Degradation Systems
A relevant study examined benzoic acid derivatives' effects on protein degradation systems in human fibroblasts. The results indicated that certain derivatives promoted the activity of the ubiquitin-proteasome pathway and autophagy-lysosome pathway. Although this compound was not directly tested, its structural similarities suggest it could exhibit comparable bioactivity .
Antiproliferative Effects
Another study focused on the antiproliferative effects of various benzoic acid derivatives on cancer cell lines. The results showed that halogenated derivatives had enhanced activity against cancer cells compared to their non-halogenated counterparts. This suggests that this compound may possess similar anticancer properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromobenzoic Acid | Bromine at para position | Used primarily as a reagent in organic synthesis |
| 3-Aminobenzoic Acid | Amino group instead of bromine | Exhibits different biological properties |
| Benzamide | Simple amide derived from benzoic acid | Lacks halogen substitution; used as a building block in pharmaceuticals |
The uniqueness of this compound lies in its specific combination of functional groups and halogen substitution, which may enhance its reactivity and biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
